![molecular formula C13H13ClN2O B5806578 4-Chloro-2-{[(6-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B5806578.png)
4-Chloro-2-{[(6-methylpyridin-2-yl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-{[(6-methylpyridin-2-yl)amino]methyl}phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group at the 4-position, a hydroxyl group at the 2-position, and a 6-methylpyridin-2-ylamino group attached to the benzene ring through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(6-methylpyridin-2-yl)amino]methyl}phenol can be achieved through a multi-step process. One common method involves the reaction of 5-chlorosalicylaldehyde with 2-amino-5-methylpyridine in ethanol. The reaction mixture is stirred for an hour, resulting in a clear orange solution. This solution is then allowed to evaporate slowly at room temperature, leading to the formation of orange prism-shaped crystals of the desired compound after seven days .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, industrial production would likely involve the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(6-methylpyridin-2-yl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted phenols, depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-{[(6-methylpyridin-2-yl)amino]methyl}phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have been studied for their antimicrobial and antioxidant properties.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(6-methylpyridin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s antioxidant properties are due to its ability to scavenge free radicals and prevent oxidative damage to cells .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: Used as a nitrification inhibitor.
4’-Chloro-2,2’6’,2″-terpyridine: Utilized in supramolecular chemistry.
2,4-Dichloro-6-methylpyrimidine: Involved in the synthesis of pyrimidine derivatives.
Uniqueness
4-Chloro-2-{[(6-methylpyridin-2-yl)amino]methyl}phenol is unique due to its specific structural features, such as the presence of both a chloro and a hydroxyl group on the benzene ring, as well as the 6-methylpyridin-2-ylamino group
Properties
IUPAC Name |
4-chloro-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-9-3-2-4-13(16-9)15-8-10-7-11(14)5-6-12(10)17/h2-7,17H,8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDWHVNMRYFCAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NCC2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.